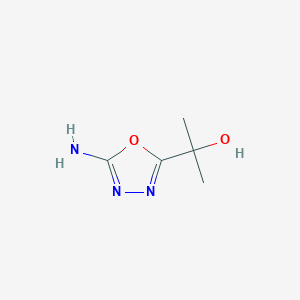![molecular formula C10H16ClNO B1527141 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride CAS No. 24740-32-7](/img/structure/B1527141.png)
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Overview
Description
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl and a molecular weight of 165.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride typically involves multiple steps, starting with the formation of the tricyclic core structure followed by functional group modifications. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the tricyclic core.
Reduction Reactions: Reduction steps are often employed to convert functional groups to their corresponding simpler forms.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds, esters, and amides.
Scientific Research Applications
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride is unique due to its tricyclic structure and the presence of the azatricyclo moiety. Similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has a similar ring structure but with different substituents.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with a slightly different substitution pattern.
Vanadium (V) oxytriethoxide: A compound used in oxidation reactions, though structurally different.
These compounds share similarities in their ring structures but differ in their functional groups and applications.
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




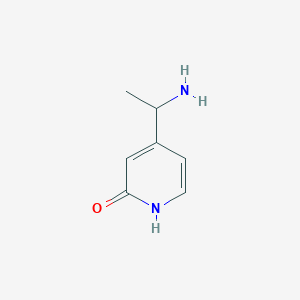
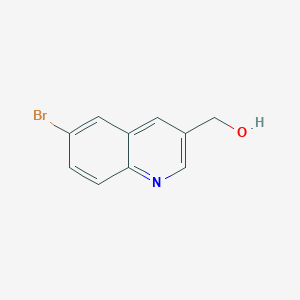
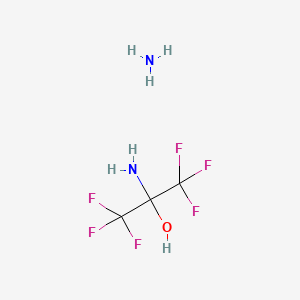
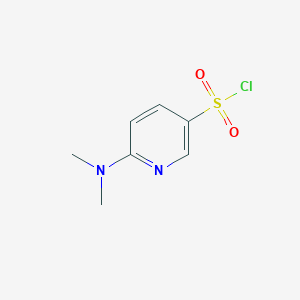

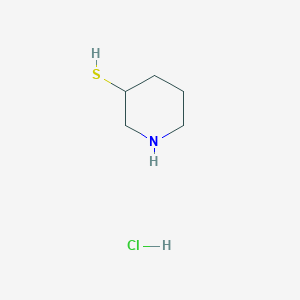
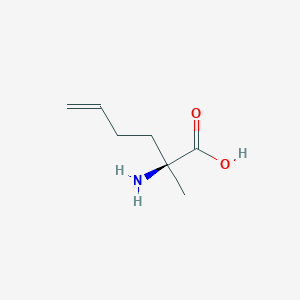
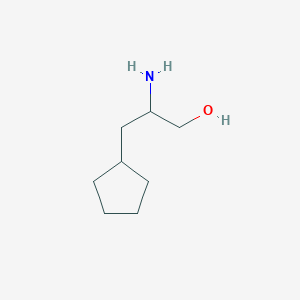

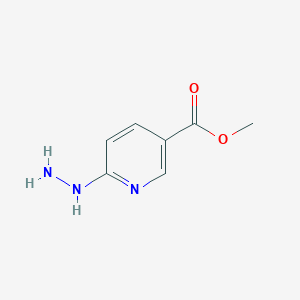
![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
